Homoyessotoxin

Marine toxicology Shellfish safety In vivo lethality

Procure Homoyessotoxin CRM-hYTX-b as a certified calibration solution for ISO/IEC 17025 laboratories conducting regulatory shellfish monitoring. With an intraperitoneal LD50 of 444 μg/kg, it serves as a quantitative midpoint between yessotoxin (LD50 512 μg/kg) and 45-hydroxy-homoyessotoxin (LD50 >750 μg/kg) for structure-activity relationship studies. The validated LC-MS/MS method delivers an LOQ of 25 µg/kg and 92.4–101.5% recovery, ensuring EU MRL compliance. Select this structurally matched reference material for EGFR binding assays or oral bioavailability investigations.

Molecular Formula C56H84O21S2
Molecular Weight 1157.4 g/mol
CAS No. 196309-94-1
Cat. No. B000116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoyessotoxin
CAS196309-94-1
Synonyms1a-Homoyessotoxin;  1-Homoyessotoxin; 
Molecular FormulaC56H84O21S2
Molecular Weight1157.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(CC3C(O2)(CCC4C(O3)CC5C(O4)CC6C(O5)CC7C(O6)CC(C(O7)(C)CCCOS(=O)(=O)O)OS(=O)(=O)O)C)OC8C1OC9C(C8)OC1CC2C(CC(=C)C(O2)C(C)(C=CC(=C)CC=C)O)OC1(C9O)C)C
InChIInChI=1S/C56H84O21S2/c1-10-12-29(2)13-17-52(5,58)51-31(4)21-40-39(72-51)27-47-56(9,75-40)50(57)49-43(71-47)25-42-48(73-49)30(3)14-18-54(7)45(70-42)28-44-55(8,77-54)19-15-32-33(69-44)22-35-34(66-32)23-36-37(67-35)24-41-38(68-36)26-46(76-79(62,63)64)53(6,74-41)16-11-20-65-78(59,60)61/h10,13,17,30,32-51,57-58H,1-2,4,11-12,14-16,18-28H2,3,5-9H3,(H,59,60,61)(H,62,63,64)/b17-13+/t30-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,44-,45+,46-,47-,48+,49+,50+,51-,52+,53+,54-,55+,56-/m0/s1
InChIKeyRVOXLHZDVJPIKK-SMEADMTJSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homoyessotoxin (CAS 196309-94-1): Scientific Selection Guide for Marine Polyether Toxin Procurement


Homoyessotoxin (homoYTX, hYTX) is a disulfated polycyclic ether marine toxin belonging to the yessotoxin (YTX) group, produced by dinoflagellates including Protoceratium reticulatum and accumulated in filter-feeding shellfish [1]. It is structurally characterized by an 11-ring ether ladder framework with two sulfate esters, sharing core architecture with yessotoxin but distinguished by a modified side chain bearing a propyl sulfate substitution [2]. Unlike diarrhetic shellfish toxins (e.g., okadaic acid), YTX-group compounds lack diarrheogenic activity and are now classified separately as algal toxins [3]. For procurement decisions, homoyessotoxin presents distinct considerations relative to its closest analog yessotoxin and the broader YTX analogue class.

Why Yessotoxin Analogues Are Not Interchangeable: Homoyessotoxin Differentiation Evidence


Within the yessotoxin family, small structural variations produce marked differences in in vivo toxicity, receptor binding behavior, and analytical detectability. Homoyessotoxin and yessotoxin exhibit distinct intraperitoneal LD50 values (444 μg/kg vs. 512 μg/kg respectively in mice), while 45-hydroxy-homoyessotoxin at 750 μg/kg produces no lethality—demonstrating that side-chain hydroxylation alone fundamentally alters toxicological profile [1]. Furthermore, structure-activity relationship studies reveal that modifications to the YTX side chain directly modulate phosphodiesterase binding affinity, with functional group presence significantly reducing PDE-toxin association [2]. For analytical procurement, generic substitution between YTX analogues without validated calibration materials introduces quantitation uncertainty, as each analogue requires structurally matched certified reference materials for accurate LC-MS/MS method development [3].

Homoyessotoxin (CAS 196309-94-1) Quantitative Differentiation Evidence for Scientific Procurement


Homoyessotoxin vs. Yessotoxin: Comparative Mouse LD50 Data and Toxicological Distinctions

In a direct head-to-head acute toxicity study comparing YTX analogues via intraperitoneal (i.p.) administration in mice, homoyessotoxin (homoYTX) demonstrated an LD50 of 444 μg/kg, while yessotoxin (YTX) exhibited an LD50 of 512 μg/kg, representing a 13.3% lower lethal dose threshold for homoYTX [1]. For context, 45-hydroxy-homoyessotoxin (45-OH-homoYTX) at 750 μg/kg caused no mortality, and okadaic acid (OA) showed higher potency with LD50=225 μg/kg [1]. After oral administration (1-2 mg/kg), neither YTX nor homoYTX caused death or overt toxicity signs, whereas OA at 2 mg/kg oral induced diarrhea, body weight loss, and 4/5 deaths [1]. Distinct pre-mortem behavior was observed: mice treated with YTX and homoYTX displayed restlessness and jumping before death, contrasting with OA-treated mice which were motionless and cyanotic [1].

Marine toxicology Shellfish safety In vivo lethality Regulatory science

Homoyessotoxin EGFR Binding Affinity: Computational Prediction for Targeted Therapy Development

In a molecular docking study evaluating marine biotoxins as modulators of the human epidermal growth factor receptor tyrosine kinase domain (EGFRtkd), homoyessotoxin was computationally predicted to bind EGFRtkd with a binding affinity of -9.584 kcal/mol [1]. This study screened multiple marine biotoxins for potential EGFR modulation, identifying homoyessotoxin as a candidate modulator requiring further toxicological evaluation before therapeutic application [1]. A subsequent 2026 study validated this prediction through multiple orthogonal approaches: network pharmacology analysis, molecular docking, molecular dynamics simulations, and surface plasmon resonance (SPR) assay, all confirming strong binding affinity between hYTXs and EGFR [2]. The study demonstrated that hYTXs disrupts EGFR trafficking by accelerating endocytosis and lysosomal accumulation, leading to receptor degradation without altering mRNA levels—a mechanism distinct from conventional kinase inhibitors [2].

Cancer therapeutics Molecular docking EGFR inhibition Marine natural products

Homoyessotoxin Certified Reference Material: CRM hYTX-b for Validated Analytical Quantitation

The National Research Council of Canada has issued CRM hYTX-b, a certified calibration solution specifically for 1-homoyessotoxin quantitation, designed for analytical method development and accurate LC-MS quantitation [1]. This certified reference material enables preparation of dilution series for instrument calibration and spiking control samples for recovery experiments [1]. In regulatory method validation studies, a validated LC-MS/MS method for lipophilic marine biotoxins achieved a limit of quantitation of 25 µg/kg for YTX-group toxins (including homoyessotoxin) in seafood matrices, with method recovery ranging from 92.4% to 101.5% and relative standard deviation below 20% [2]. This method demonstrated satisfactory performance in international proficiency testing (z-score within ±2) [2].

Analytical chemistry Food safety testing Reference materials Regulatory compliance

Route-Dependent Toxicity Profile: Oral vs. Intraperitoneal Administration Comparison

Homoyessotoxin exhibits a marked route-dependent toxicity profile that differentiates it from diarrhetic shellfish toxins. Following oral administration at 1 mg/kg, homoyessotoxin caused no deaths or clinical signs of toxicity in mice, whereas intraperitoneal administration at comparable doses produced an LD50 of 444 μg/kg [1]. This contrasts sharply with okadaic acid (OA), which caused 4/5 deaths at 2 mg/kg oral dose with diarrhea, body weight loss, and histologically confirmed lesions to small intestine, forestomach, and liver [1]. Despite the absence of overt oral toxicity, electron microscopy revealed ultrastructural myocardial alterations in orally treated mice, including cytoplasmic protrusions adjacent to capillaries and fibrillar alterations, indicating subclinical cardiotoxicity [1].

Toxicokinetics Route of exposure Risk assessment Shellfish toxin safety

Homoyessotoxin (CAS 196309-94-1): Optimal Research and Industrial Application Scenarios Based on Evidence


Regulatory Shellfish Monitoring: Validated LC-MS/MS Quantitation with Certified Reference Material

Procure homoyessotoxin as CRM hYTX-b certified calibration solution for ISO 17025-accredited laboratories conducting regulatory monitoring of YTX-group toxins in shellfish. The validated LC-MS/MS method achieves LOQ=25 µg/kg with recovery 92.4-101.5% and z-score within ±2 in international proficiency testing, ensuring compliance with EU MRL of 1000 µg/kg for YTX-group toxins [1][2].

In Vivo Toxicology Studies: Intermediate-Potency YTX Analogue Reference Standard

Select homoyessotoxin as the reference YTX analogue when an intermediate intraperitoneal toxicity benchmark is required. With LD50=444 μg/kg, it sits quantitatively between the more potent yessotoxin (LD50=512 μg/kg) and the substantially less potent 45-hydroxy-homoyessotoxin (LD50 >750 μg/kg), providing a calibrated midpoint for structure-activity relationship and mechanistic toxicology investigations [1].

EGFR-Targeted Anticancer Drug Discovery: Marine-Derived Lead Compound Validation

Procure homoyessotoxin for in vitro validation studies of its computationally predicted and SPR-confirmed EGFR binding activity (docking affinity -9.584 kcal/mol). The compound's unique mechanism—promoting EGFR degradation via lysosomal accumulation rather than kinase inhibition—offers a distinct pharmacological approach warranting experimental confirmation in NSCLC cell models including EGFR-mutant lines (PC9, H1975) [1][2].

Bioavailability and Route-Dependent Toxicokinetics Research

Utilize homoyessotoxin as a model compound for studying oral bioavailability barriers in polyether marine toxins. The >2.25-fold differential between oral (1 mg/kg, no deaths) and intraperitoneal (LD50=444 μg/kg) toxicity provides a defined experimental system for investigating gastrointestinal absorption, first-pass metabolism, and systemic distribution of sulfated polycyclic ethers [1].

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